molecular formula C9H14N4 B8693643 1-(Pyrimidin-4-yl)piperidin-4-amine

1-(Pyrimidin-4-yl)piperidin-4-amine

Cat. No. B8693643
M. Wt: 178.23 g/mol
InChI Key: ZUEKSECYPXHXAQ-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution (1-pyrimidin-4-yl-piperidin-4-yl)-carbamic acid tert-butyl ester (1.00 g, 3.59 mmol) in dichloromethane (16 mL) was added HCl (2 M in diethylether, 8.98 mL, 18.0 mmol) and the reaction mixture was stirred at room temperature for 4 hours. The mixture was then diluted with NaOH (2 N) at 0° C. and extracted with dichloromethane. The combined organic extracts were then dried over sodium sulfate and filtered to afford the title compound (511 mg, 80%) as a light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.98 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)(C)(C)C.Cl>ClCCl.[OH-].[Na+]>[N:17]1[CH:18]=[CH:19][C:14]([N:11]2[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]2)=[N:15][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C1=NC=NC=C1)=O
Name
Quantity
8.98 mL
Type
reactant
Smiles
Cl
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CN=C(C=C1)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 511 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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